N-Desethyl Etifoxine N-Desethyl Etifoxine A derivative of Etifoxine. Etifoxine is a positive allosteric modulator of GABA.
Brand Name: Vulcanchem
CAS No.: 21715-43-5
VCID: VC21325224
InChI: InChI=1S/C15H13ClN2O/c1-15(10-5-3-2-4-6-10)12-9-11(16)7-8-13(12)18-14(17)19-15/h2-9H,1H3,(H2,17,18)
SMILES: CC1(C2=C(C=CC(=C2)Cl)N=C(O1)N)C3=CC=CC=C3
Molecular Formula: C15H13ClN2O
Molecular Weight: 272.73 g/mol

N-Desethyl Etifoxine

CAS No.: 21715-43-5

Cat. No.: VC21325224

Molecular Formula: C15H13ClN2O

Molecular Weight: 272.73 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

N-Desethyl Etifoxine - 21715-43-5

CAS No. 21715-43-5
Molecular Formula C15H13ClN2O
Molecular Weight 272.73 g/mol
IUPAC Name 6-chloro-4-methyl-4-phenyl-3,1-benzoxazin-2-amine
Standard InChI InChI=1S/C15H13ClN2O/c1-15(10-5-3-2-4-6-10)12-9-11(16)7-8-13(12)18-14(17)19-15/h2-9H,1H3,(H2,17,18)
Standard InChI Key PGSDPKVMKMOURZ-UHFFFAOYSA-N
SMILES CC1(C2=C(C=CC(=C2)Cl)N=C(O1)N)C3=CC=CC=C3
Canonical SMILES CC1(C2=C(C=CC(=C2)Cl)N=C(O1)N)C3=CC=CC=C3
Appearance Solid powder

Chemical Properties and Structural Characteristics

N-Desethyl Etifoxine is formed through the deethylation of Etifoxine, the parent compound. This metabolite maintains the core benzoxazine structure while lacking the ethyl group present in Etifoxine. The chemical structure reveals important insights into its pharmacological properties and analytical applications.

Basic Chemical Identity

N-Desethyl Etifoxine, the primary metabolite of Etifoxine, is characterized by specific chemical parameters that distinguish it from the parent compound. The non-deuterated form has a molecular formula of C15H13ClN2O, resulting from the loss of the ethyl group (C2H5) from Etifoxine (C17H17ClN2O) .

The IUPAC name for N-Desethyl Etifoxine is 6-chloro-4-methyl-4-phenyl-4H-3,1-benzoxazin-2-amine, highlighting its structural relationship to the benzoxazine class of compounds . This metabolite is often found in biological samples following administration of Etifoxine and represents an important marker for monitoring Etifoxine metabolism.

Deuterated Analogs

For analytical purposes, deuterated analogs of N-Desethyl Etifoxine have been synthesized to serve as internal standards. These include:

Table 1: Properties of N-Desethyl Etifoxine Deuterated Analogs

AnalogCAS NumberMolecular FormulaMolecular Weight (g/mol)Description
N-Desethyl Etifoxine-D51346602-46-7C15H8D5ClN2O277.76Deuteration on phenyl ring
N-Desethyl Etifoxine-D3N/AC15H10D3ClN2O275.75Partial deuteration

Relationship to Parent Drug Etifoxine

N-Desethyl Etifoxine derives from Etifoxine, a clinically important anxiolytic agent with notable properties that distinguish it from benzodiazepines. Understanding this relationship provides context for the significance of the metabolite.

Etifoxine Overview

Etifoxine (trade name: Stresam) is a non-benzodiazepine anxiolytic primarily used for short-term management of adjustment disorders with anxiety . Unlike benzodiazepines, Etifoxine demonstrates a favorable side effect profile, with significantly less sedation, coordination impairment, and dependence potential .

The parent drug acts through dual mechanisms:

  • Direct modulation of GABAA receptors, with selectivity for the β subunit

  • Stimulation of neurosteroid synthesis via binding to the translocator protein (18 kDa) (TSPO)

These mechanisms contribute to Etifoxine's anxiolytic, neuroprotective, and anti-inflammatory properties, which have been documented in multiple clinical and preclinical studies .

Metabolic Pathway

N-Desethyl Etifoxine is formed through N-deethylation of Etifoxine in the liver. This metabolic transformation represents a common Phase I pathway for drugs containing N-ethyl groups. The conversion to N-Desethyl Etifoxine occurs alongside other metabolic processes, including hydroxylation and conjugation reactions, that facilitate Etifoxine elimination from the body .

Analytical Applications

N-Desethyl Etifoxine and its deuterated analogs serve critical functions in pharmaceutical analysis and research. Their applications extend across multiple analytical platforms and methodologies.

Role as Internal Standards

The deuterated analogs of N-Desethyl Etifoxine (D3 and D5 variants) function as internal standards in quantitative analysis, offering several advantages:

  • Compensation for Matrix Effects: The chemical similarity to the analyte of interest combined with mass differences allows for accurate quantification despite variable sample matrices

  • Enhanced Method Validation: Facilitates validation of analytical methods by providing reliable reference points

  • Improved Precision: Enables more precise measurements in complex biological samples

These compounds are particularly valuable in analytical and pharmacokinetic research, ensuring reliable analysis in therapeutic drug monitoring, pharmacokinetic studies, and metabolic investigations .

Analytical Techniques

N-Desethyl Etifoxine and its deuterated forms are analyzed using several sophisticated techniques:

Table 2: Analytical Methods for N-Desethyl Etifoxine Detection

Analytical TechniqueApplicationAdvantages
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Quantification in biological samplesHigh sensitivity and specificity
High-Performance Liquid Chromatography (HPLC)Separation and quantificationGood resolution of metabolites
Gas Chromatography-Mass Spectrometry (GC-MS)Qualitative identificationExcellent for structural confirmation

These techniques support quality control applications during drug synthesis and formulation stages, method development, and validation of analytical procedures for Etifoxine and its metabolites .

Pharmacological Properties

While research specifically focused on N-Desethyl Etifoxine's pharmacological activity is limited, available evidence provides insights into its potential biological effects and safety profile.

Research Applications and Findings

N-Desethyl Etifoxine has been utilized in various research contexts, particularly in studies examining Etifoxine's metabolism, pharmacokinetics, and therapeutic effects.

Pharmacokinetic Studies

As a primary metabolite, N-Desethyl Etifoxine serves as an important marker in pharmacokinetic investigations of Etifoxine. These studies have revealed:

  • Metabolism: Etifoxine undergoes extensive metabolism in the liver, with N-Desethyl Etifoxine representing one of several metabolites formed

  • Elimination: The metabolite is primarily excreted through urine, with some biliary excretion also occurring

  • Half-life: While Etifoxine has a relatively short half-life of approximately 6 hours, some metabolites demonstrate longer elimination profiles

The detection and quantification of N-Desethyl Etifoxine in biological samples provides valuable information about Etifoxine's absorption, distribution, metabolism, and excretion (ADME) properties.

Neurological Research

Research involving N-Desethyl Etifoxine has contributed to understanding Etifoxine's effects on the nervous system. Notably, studies have examined:

  • Nerve Regeneration: Etifoxine significantly improved peripheral nerve regeneration following injury, with metabolites potentially contributing to these effects

  • Neuropathic Pain: Treatment with Etifoxine demonstrated long-lasting analgesic and neuroprotective effects in models of neuropathic pain, highlighting the importance of understanding the role of metabolites in these processes

One study specifically noted: "Etifoxine treatment caused a marked reduction in the number of macrophages after cryolesion within the nerve stumps, which was rapid in the proximal and delayed in the distal nerve stumps. Functional tests revealed accelerated and improved recovery of locomotion, motor coordination, and sensory functions in response to etifoxine" .

Metabolic Research

Interesting findings have emerged from research examining Etifoxine's effects on metabolic parameters:

  • Weight Regulation: In a mouse model of obesity, "intraperitoneal administration of Etifoxine resulted in weight loss and decreased serum cholesterol and triglycerides"

  • Microbiome Effects: "With respect to community metabolic potential, Etifoxine mice have characteristics similar to Control and particularly with respect to metabolism of butanoate, sphingolipid, lipid biosynthesis and xenobiotic metabolism"

These studies suggest potential metabolic effects of Etifoxine and highlight the importance of understanding the role of metabolites like N-Desethyl Etifoxine in these processes.

Current Status and Availability

SupplierCatalog NumberProductPurity Information
VeeprhoDVE001000N-Desethyl Etifoxine-D5Research grade
VeeprhoDVE001003N-Desethyl Etifoxine-D3Research grade
PharmaffiliatesPA STI 027400N-Desethyl Etifoxine-d5Reference standard
ClinivexRCLS127285N-Desethyl Etifoxine-d5Analytical standard

These products are intended for laboratory research purposes, including analytical method development, method validation, and quality control applications during drug development processes .

Regulatory Status

The parent drug Etifoxine is marketed in approximately 53 countries worldwide, though it remains unavailable in the United States. Its safety profile has been under scrutiny within France and the European Union during the 2010s and early 2020s due to reports of toxicity, particularly related to skin and liver reactions .

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